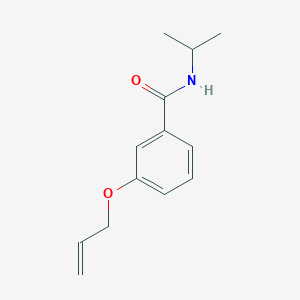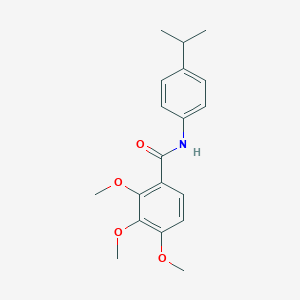
3-(allyloxy)-N-isopropylbenzamide
Overview
Description
3-(allyloxy)-N-isopropylbenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AIBN, and it has been found to have a variety of applications in the field of chemistry. In
Mechanism of Action
The mechanism of action of AIBN involves the generation of free radicals through the decomposition of the initiator molecule. The free radicals then initiate a chain reaction that leads to the formation of the desired product. AIBN is a relatively stable initiator, and its decomposition temperature is higher than other commonly used initiators, such as benzoyl peroxide.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of AIBN. However, studies have shown that AIBN is toxic when ingested or inhaled. AIBN has been found to cause respiratory irritation, skin irritation, and eye irritation in animal studies. Therefore, it is important to handle AIBN with care and to follow proper safety protocols when working with this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AIBN as a free radical initiator is its high thermal stability. AIBN can be used at higher temperatures than other initiators, which can lead to faster reaction rates and higher yields. Additionally, AIBN is relatively easy to handle and is readily available from commercial suppliers.
However, there are also some limitations to using AIBN in lab experiments. AIBN is toxic, and exposure to this compound can be dangerous. Additionally, AIBN is relatively expensive compared to other initiators, which can make it less suitable for large-scale reactions.
Future Directions
There are several future directions for research on AIBN. One potential area of research is the development of new, safer initiators for use in polymerization reactions. Additionally, research could focus on the synthesis of new organic compounds using AIBN as a free radical initiator. Finally, there is a need for more studies on the toxicological effects of AIBN and other free radical initiators, as well as the development of safer handling procedures for these compounds.
Conclusion
In conclusion, 3-(allyloxy)-N-isopropylbenzamide, or AIBN, is a chemical compound that has been studied for its potential use in scientific research. AIBN is commonly used as a free radical initiator in the polymerization of acrylic monomers and the synthesis of various organic compounds. While AIBN has several advantages, including its high thermal stability, it is also toxic and can be dangerous if not handled properly. Future research on AIBN could focus on the development of new, safer initiators and the synthesis of new organic compounds.
Scientific Research Applications
AIBN has been widely studied for its potential use in various scientific research applications. One of the most common applications of AIBN is as a free radical initiator in the polymerization of acrylic monomers. AIBN is also used as a source of free radicals in the synthesis of various organic compounds, including aldehydes, ketones, and carboxylic acids.
properties
IUPAC Name |
N-propan-2-yl-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-8-16-12-7-5-6-11(9-12)13(15)14-10(2)3/h4-7,9-10H,1,8H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHZKXOMKDRRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411059.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl propionate](/img/structure/B4411075.png)


![N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)

![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)

![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4411117.png)

![2-methoxy-3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4411125.png)
![2-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B4411127.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![{4-[3-(4-morpholinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B4411148.png)